

Spectroscopic Characterization of Esomeprazole Strontium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: B1257675

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **esomeprazole strontium**, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and confirming the identity of this active pharmaceutical ingredient.

Introduction

Esomeprazole is the (S)-isomer of omeprazole and functions by irreversibly inhibiting the H⁺/K⁺-ATPase in gastric parietal cells, thereby reducing acid secretion.^[1] The strontium salt of esomeprazole is one of the commercially available forms. Spectroscopic analysis is crucial for the quality control and characterization of the drug substance, ensuring its identity, purity, and stability. This guide presents key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for esomeprazole. While specific data for the strontium salt is limited in publicly available literature, the data for esomeprazole and its magnesium salt serve as excellent reference points due to the minimal influence of the counter-ion on the core molecular structure's spectroscopic signature.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of esomeprazole. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data of Esomeprazole

Chemical Shift (δ) ppm	Multiplicity	Assignment
2.20	s	-CH ₃ (pyridine ring)
2.22	s	-CH ₃ (pyridine ring)
3.69	s	-OCH ₃ (pyridine ring)
3.84	s	-OCH ₃ (benzimidazole ring)
4.75	d	-CH ₂ -
4.85	d	-CH ₂ -
6.95	dd	Ar-H (benzimidazole)
7.35	d	Ar-H (benzimidazole)
7.65	d	Ar-H (benzimidazole)
8.19	s	Ar-H (pyridine ring)

Note: Data is representative and may vary slightly based on solvent and experimental conditions. The chemical shifts are for the esomeprazole moiety.

Table 2: ¹³C NMR Spectroscopic Data of Esomeprazole

Chemical Shift (δ) ppm	Assignment
11.5	-CH ₃
13.0	-CH ₃
57.5	-OCH ₃
60.8	-OCH ₃
65.2	-CH ₂ -
109.5	Aromatic C
112.0	Aromatic C
117.5	Aromatic C
141.0	Aromatic C
147.0	Aromatic C
151.0	Aromatic C
158.0	Aromatic C
164.0	Aromatic C
167.0	Aromatic C

Note: Data is representative and based on the general structure of esomeprazole.

IR spectroscopy is used to identify the functional groups present in the esomeprazole molecule. The spectrum of **esomeprazole strontium** is expected to be very similar to that of esomeprazole magnesium.

Table 3: Key IR Absorption Peaks for Esomeprazole

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3217	C=N stretching[2]
~1613, 1581	Carbonyl group (C=O) stretching[2]
~1083	C=S bonding[2]
~1080	S=O functional group[2]

Note: Based on data for esomeprazole magnesium.[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of esomeprazole, confirming its elemental composition and structure.

Table 4: Mass Spectrometry Data for Esomeprazole

m/z	Interpretation
346.12	[M+H] ⁺ (Protonated molecule)
214.08	Fragment ion
198.08	Fragment ion
134.06	Fragment ion

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **esomeprazole strontium**.

Objective: To acquire ¹H and ¹³C NMR spectra of **esomeprazole strontium**.

Materials:

- **Esomeprazole strontium** powder

- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **esomeprazole strontium** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Acquire the Free Induction Decay (FID).
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.
 - Acquire the FID.

- Data Processing:
 - Apply Fourier transformation to the FIDs of both ^1H and ^{13}C spectra.
 - Phase correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H spectrum.

Objective: To obtain the FTIR spectrum of solid **esomeprazole strontium**.

Materials:

- **Esomeprazole strontium** powder
- Potassium bromide (KBr), spectroscopy grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer with a sample holder

Procedure:

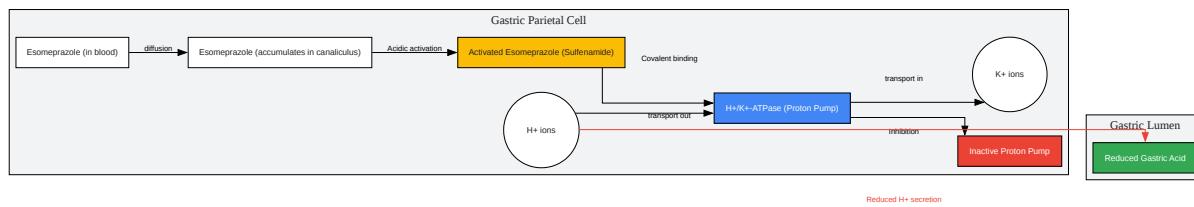
- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr to remove any moisture.
 - Weigh approximately 1-2 mg of **esomeprazole strontium** and 100-200 mg of KBr.
 - Grind the **esomeprazole strontium** and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
 - Transfer the powder to a pellet die.
 - Press the powder under high pressure (e.g., 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

- Background Spectrum: Place the KBr pellet holder (with a blank KBr pellet if necessary) in the FTIR spectrometer and record a background spectrum. This will subtract the absorbance from atmospheric CO₂ and water vapor.[3]
- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer.
- Data Acquisition: Scan the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Objective: To determine the mass-to-charge ratio and fragmentation pattern of esomeprazole.

Materials:

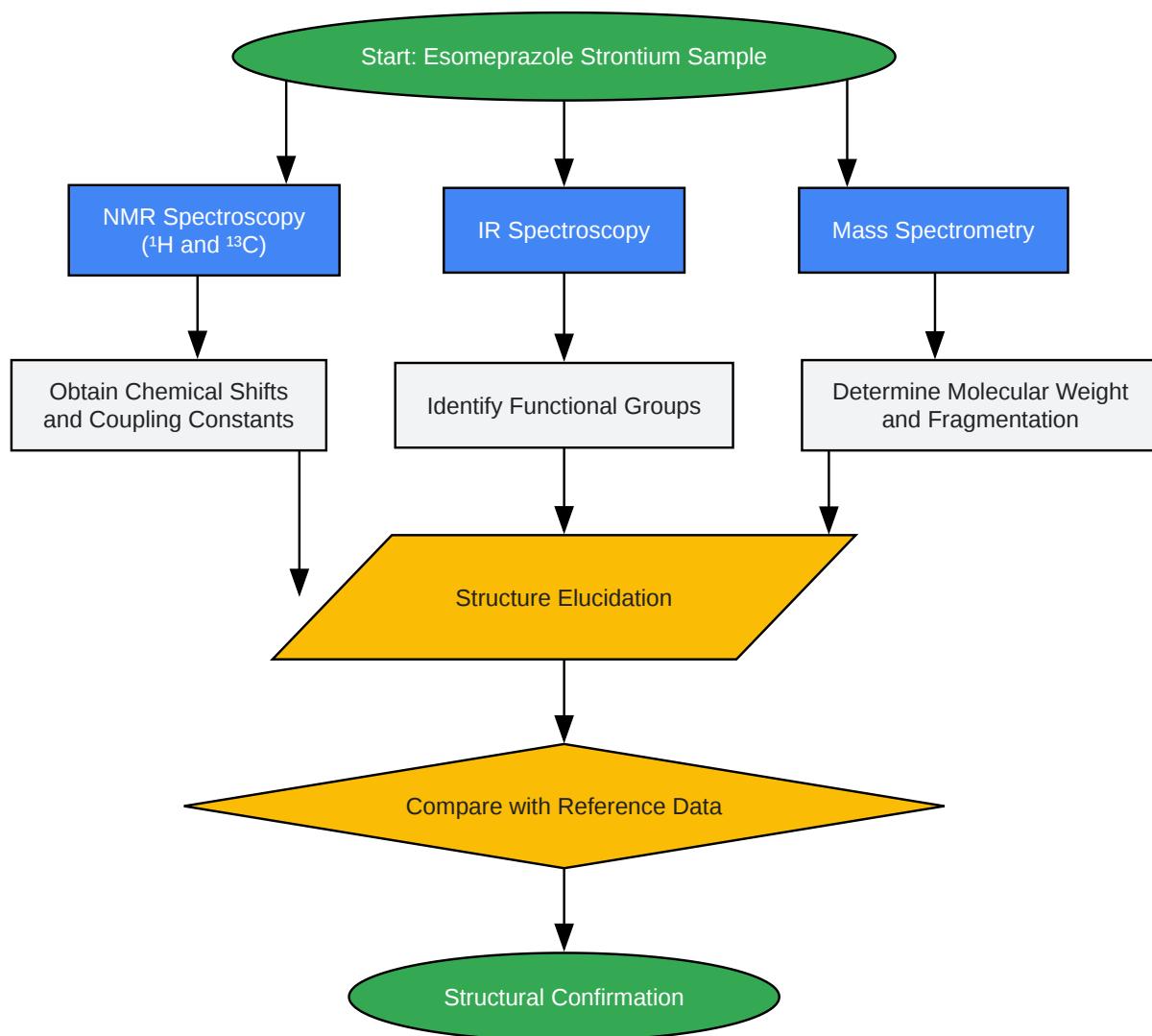
- **Esomeprazole strontium**
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., LC-MS/MS system)


Procedure:

- Sample Preparation: Prepare a dilute solution of **esomeprazole strontium** (e.g., 1-10 µg/mL) in a suitable solvent.
- Instrumentation Setup:
 - Choose an appropriate ionization source, such as Electrospray Ionization (ESI), which is common for pharmaceutical analysis.[5]
 - Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
 - Calibrate the mass analyzer.
- Direct Infusion or LC-MS:

- Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.
- LC-MS: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer for separation prior to analysis. This is useful for complex mixtures.
- MS Scan (Full Scan): Acquire a full scan mass spectrum to identify the molecular ion peak.
- MS/MS (Tandem MS):
 - Select the molecular ion ($[M+H]^+$) as the precursor ion.
 - Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
 - Acquire the product ion spectrum to observe the fragmentation pattern.
- Data Analysis: Analyze the full scan and MS/MS spectra to determine the molecular weight and elucidate the fragmentation pathways.

Signaling Pathway and Workflow


Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion.^[6] It is a prodrug that is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.^{[7][8]} The activated form, a sulfenamide, then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inactivating it.^[7] This blocks the final step in the secretion of gastric acid.^[6]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of esomeprazole in a gastric parietal cell.

The logical flow for the comprehensive spectroscopic characterization of **esomeprazole strontium** involves a series of steps to confirm its identity and structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **esomeprazole strontium**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 3. jascoinc.com [[jascoinc.com](https://www.jascoinc.com)]
- 4. mse.washington.edu [mse.washington.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 7. benchchem.com [[benchchem.com](https://www.benchchem.com)]
- 8. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Esomeprazole Strontium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257675#spectroscopic-characterization-of-esomeprazole-strontium-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com